![molecular formula C9H9F2N5 B2439603 N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-23-5](/img/structure/B2439603.png)
N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
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Description
N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine, also known as DFTDA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DFTDA belongs to the class of tetrazole-based compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Fluorinated molecules have garnered significant interest in medicinal chemistry. Researchers explore their potential as drug candidates due to the unique effects of fluorine substitution on molecular properties. In this context, N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine could serve as a scaffold for designing novel drugs. Its fluorinated aromatic ring may enhance lipophilicity, metabolic stability, and receptor binding affinity. By modifying its structure, scientists can create derivatives with specific pharmacological activities .
Proteomics Research
The compound has relevance in proteomics, the study of proteins within organisms. Specifically, 1-(2,4-difluorophenyl)biguanide hydrochloride (DFB) , a related molecule, acts as a chaotropic agent. Chaotropic agents disrupt weak interactions (such as hydrogen bonds and hydrophobic interactions), aiding in protein solubilization and denaturation. While DFB is not identical to our compound, their shared difluorophenyl group suggests similar properties.
Crystallography and Structural Studies
Researchers have synthesized and characterized N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine using X-ray crystallography. The crystal structure reveals insights into its molecular arrangement, intermolecular interactions, and conformation. Such studies contribute to our understanding of chemical bonding, packing, and solid-state properties .
Electron Paramagnetic Resonance (EPR) Spectroscopy
Dilute solutions of related compounds (such as 1-(2,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-amine) exhibit EPR spectra typical of Blatter radicals. These spectra arise from hyperfine interactions between an unpaired electron and nitrogen nuclei. EPR studies provide information about electronic states, spin densities, and molecular symmetry .
Materials Science and Coordination Chemistry
Exploring the coordination behavior of N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine with transition metals could yield interesting complexes. These complexes might find applications in catalysis, sensing, or materials design. The tetrazole moiety’s unique electronic properties could influence ligand behavior and metal binding .
Computational Chemistry and Molecular Modeling
Researchers can employ computational methods to predict the compound’s properties, reactivity, and interactions. Quantum mechanical calculations, molecular dynamics simulations, and docking studies can guide further experimental investigations. Understanding its electronic structure and energetics aids in rational drug design and material optimization .
properties
IUPAC Name |
1-(2,4-difluorophenyl)-N,N-dimethyltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N5/c1-15(2)9-12-13-14-16(9)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMRXKLQJBJEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine |
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